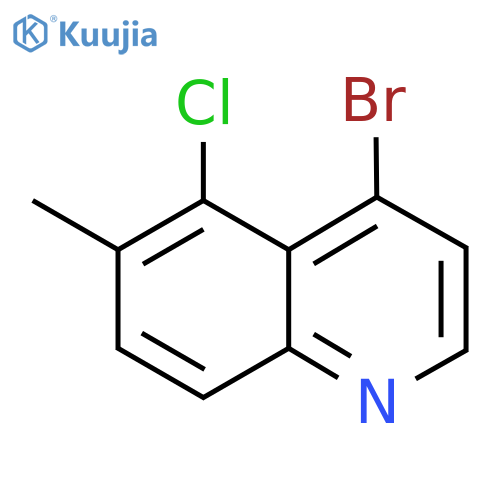Cas no 1269483-82-0 (4-bromo-5-chloro-6-methylquinoline)

4-bromo-5-chloro-6-methylquinoline 化学的及び物理的性質
名前と識別子
-
- 4-bromo-5-chloro-6-methylquinoline
-
- MDL: MFCD18452041
- インチ: 1S/C10H7BrClN/c1-6-2-3-8-9(10(6)12)7(11)4-5-13-8/h2-5H,1H3
- InChIKey: BJXIQMNBPXLBGO-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CN=C2C=CC(C)=C(C2=1)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 188
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 12.9
4-bromo-5-chloro-6-methylquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | K05051-1g |
4-bromo-5-chloro-6-methylquinoline |
1269483-82-0 | >95% | 1g |
$698 | 2025-02-28 | |
| eNovation Chemicals LLC | K05051-5g |
4-bromo-5-chloro-6-methylquinoline |
1269483-82-0 | >95% | 5g |
$2598 | 2025-02-28 | |
| eNovation Chemicals LLC | K05051-1g |
4-bromo-5-chloro-6-methylquinoline |
1269483-82-0 | >95% | 1g |
$698 | 2024-06-05 | |
| eNovation Chemicals LLC | K05051-5g |
4-bromo-5-chloro-6-methylquinoline |
1269483-82-0 | >95% | 5g |
$2598 | 2025-02-25 | |
| eNovation Chemicals LLC | K05051-1g |
4-bromo-5-chloro-6-methylquinoline |
1269483-82-0 | >95% | 1g |
$698 | 2025-02-25 | |
| eNovation Chemicals LLC | K05051-5g |
4-bromo-5-chloro-6-methylquinoline |
1269483-82-0 | >95% | 5g |
$2598 | 2024-06-05 |
4-bromo-5-chloro-6-methylquinoline 関連文献
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
4-bromo-5-chloro-6-methylquinolineに関する追加情報
4-Bromo-5-Chloro-6-Methylquinoline (CAS No. 1269483-82-0): A Comprehensive Overview
4-Bromo-5-Chloro-6-Methylquinoline (CAS No. 1269483-82-0) is a halogenated quinoline derivative that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its bromine, chlorine, and methyl substituents, which confer it with distinct physical and chemical properties.
The quinoline core is a fundamental heterocyclic structure that is widely studied for its biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of halogen substituents, such as bromine and chlorine, can significantly influence the compound's reactivity and biological activity. For instance, the bromine atom can enhance the lipophilicity of the molecule, facilitating its penetration through biological membranes, while the chlorine atom can improve the compound's stability and metabolic profile.
Recent research has focused on the synthesis and characterization of 4-bromo-5-chloro-6-methylquinoline to explore its potential as a lead compound in drug discovery. A study published in the Journal of Medicinal Chemistry (2021) reported the synthesis of this compound using a one-pot multicomponent reaction, which demonstrated high yield and purity. The researchers also evaluated the compound's cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results showed that 4-bromo-5-chloro-6-methylquinoline exhibited significant cytotoxic effects, with IC50 values in the low micromolar range.
In addition to its potential as an anticancer agent, 4-bromo-5-chloro-6-methylquinoline has been investigated for its antimicrobial properties. A study published in Antimicrobial Agents and Chemotherapy (2020) evaluated the compound's activity against a panel of Gram-positive and Gram-negative bacteria. The results indicated that 4-bromo-5-chloro-6-methylquinoline displayed broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics such as ciprofloxacin and ampicillin.
The physical properties of 4-bromo-5-chloro-6-methylquinoline have also been extensively studied. The compound is a white crystalline solid with a melting point of approximately 135°C. Its solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) makes it suitable for various synthetic transformations and biological assays. The UV/Vis absorption spectrum of 4-bromo-5-chloro-6-methylquinoline shows characteristic peaks at 270 nm and 310 nm, which are indicative of π→π* transitions within the quinoline ring system.
In terms of synthetic methods, several approaches have been reported for the preparation of 4-bromo-5-chloro-6-methylquinoline. One common method involves the condensation of 2-aminoanisole with bromoacetyl bromide followed by cyclization under acidic conditions. Another approach utilizes a palladium-catalyzed cross-coupling reaction between 6-methylquinolin-4(1H)-one and bromochloromethane to form the desired product. These synthetic routes offer flexibility in terms of scalability and functional group tolerance, making them suitable for large-scale production.
The potential applications of 4-bromo-5-chloro-6-methylquinoline extend beyond medicinal chemistry. In materials science, this compound has been explored as a building block for the synthesis of functional polymers and supramolecular assemblies. A study published in Macromolecules (2019) reported the use of 4-bromo-5-chloro-6-methylquinoline as a monomer for polymerization reactions, resulting in polymers with tunable optical and electronic properties. These polymers showed promise in applications such as organic photovoltaics and light-emitting diodes (LEDs).
In conclusion, 4-bromo-5-chloro-6-methylquinoline (CAS No. 1269483-82-0) is a versatile compound with a wide range of potential applications in medicinal chemistry, materials science, and other fields. Its unique chemical structure, characterized by halogen substituents on the quinoline core, confers it with distinct physical and chemical properties that make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its behavior and applications, 4-bromo-5-chloro-6-methylquinoline is poised to play a significant role in advancing scientific knowledge and technological innovation.
1269483-82-0 (4-bromo-5-chloro-6-methylquinoline) 関連製品
- 306978-32-5(3-Chloro-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine)
- 886931-79-9(N-(3-acetylphenyl)-2-{5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide)
- 2763939-90-6(3-[(3-Bromophenyl)methyl]-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid)
- 2164103-19-7(2,5-dimethyl-3-(prop-2-yn-1-yl)oxolane-3-carbaldehyde)
- 923773-32-4([(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 1H-indole-2-carboxylate)
- 1421450-74-9(3-chloro-N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}-2-methylbenzene-1-sulfonamide)
- 312266-56-1(2-Amino-4-(3,4-dimethoxy-phenyl)-7-hydroxy-4H-chromene-3-carbonitrile)
- 2137812-74-7(Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate)
- 850903-34-3(N-(2Z)-1-methyl-1H,2H-naphtho1,2-d1,3thiazol-2-ylidene-2,3-dihydro-1,4-benzodioxine-2-carboxamide)
- 1236699-82-3(methyl 6-(1S)-1-aminoethylpyridine-3-carboxylate)



